molecular formula C17H13BrFN3O3 B4178014 2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B4178014
M. Wt: 406.2 g/mol
InChI Key: XAJBNTGJLMBWNV-UHFFFAOYSA-N
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Description

2-bromo-N’-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and a pyrrolidinyl ring. The molecular formula of this compound is C17H13BrFN3O3, and it has a molecular weight of 406.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with hydrazine to form 2-fluorobenzohydrazide. This intermediate is then reacted with 2-bromo-3-pyrrolidinone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the pyrrolidinyl ring or the fluorophenyl group .

Scientific Research Applications

2-bromo-N’-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N’-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-bromo-N’-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN3O3/c18-11-6-2-1-5-10(11)16(24)21-20-13-9-15(23)22(17(13)25)14-8-4-3-7-12(14)19/h1-8,13,20H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJBNTGJLMBWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2F)NNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Reactant of Route 2
2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Reactant of Route 3
2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Reactant of Route 4
2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Reactant of Route 5
2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Reactant of Route 6
2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

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